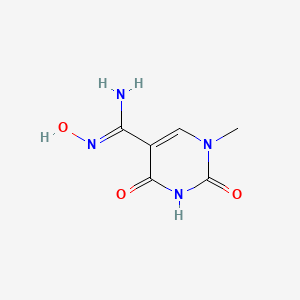
3-(Piperidin-4-yl)propanenitrile hydrochloride
Descripción general
Descripción
3-(Piperidin-4-yl)propanenitrile hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: N#CCCC1CCNCC1.Cl . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
The compound 3-(Piperidin-4-yl)propanenitrile hydrochloride exhibits interesting structural characteristics. For instance, 3-Oxo-3-(piperidin-1-yl)propanenitrile, a related compound, displays a chair conformation of its piperidine ring. This conformation influences its interaction with other molecules in the crystal, where molecules are linked by C—H⋯O hydrogen bonds, forming chains along a specific axis (Fun et al., 2012).
Chemical Synthesis and Reactivity
The compound also plays a role in the synthesis of other compounds with potential pharmacological activities. For example, it is used in the creation of compounds with anti-arrhythmic activity. Specific reactions include the transformation of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide into 1,3-thiazole derivatives, showcasing the compound's versatility in organic synthesis and the potential for creating therapeutically significant molecules (Abdel‐Aziz et al., 2009).
Pharmacological Relevance
While the requirement is to exclude drug use and dosage, it's worth noting that derivatives and related compounds of this compound have been explored for their potential in treating various health conditions. For instance, derivatives have been shown to possess significant anti-arrhythmic activity, highlighting the pharmacological relevance of the compound and its derivatives in therapeutic applications (Abdel‐Aziz et al., 2009).
Bioactivity Studies
Further studies have investigated the bioactivity of compounds related to this compound. For example, some newly synthesized compounds have been evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, underscoring the compound's significance in the development of new therapeutic agents (Unluer et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-piperidin-4-ylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQPVXRVPLFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(10-oxido-9,10-dihydro-9-oxa-10-phosphaphenanthrene)methyl]-6-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1435195.png)
![tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B1435197.png)




